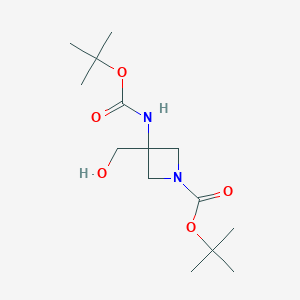![molecular formula C12H17N3O2 B1399707 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1284359-48-3](/img/structure/B1399707.png)
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Descripción general
Descripción
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
A study by Bacchi et al. (2005) explores the catalytic reactions under oxidative carbonylation conditions to synthesize various heterocyclic derivatives including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This research demonstrates the versatility of such compounds in chemical synthesis, providing a foundation for the development of pharmaceuticals and materials (Bacchi et al., 2005).
Novel Class Compounds Synthesis
Koza et al. (2013) report the synthesis of a novel class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from specific ester functionalities. This work contributes to the development of new molecules with potential for varied applications, highlighting the innovative approaches to synthesizing novel heterocyclic structures (Koza et al., 2013).
Structural Analysis and Applications
The crystal structure analysis of PNU-97018, a compound related to the chemical class of interest, provides insights into the molecular conformation, crystal packing, and hydrogen-bond network of angiotensin II receptor antagonists. Such analyses are crucial for understanding the physical properties and potential therapeutic applications of these compounds (Ishii et al., 2002).
Molecular and Crystal Structure Investigations
Research on the molecular and crystal structures of compounds within this chemical family, such as studies by Liu et al. (2009), offer detailed insights into their geometric and electronic properties. These studies are fundamental for the design and development of new materials and drugs, providing a basis for understanding the interaction mechanisms at the molecular level (Liu et al., 2009).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” are currently unknown. The compound is structurally similar to pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Based on its structural similarity to pyrrolopyrazine derivatives , it may interact with its targets in a similar manner. Pyrrolopyrazine derivatives have been known to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given its structural similarity to pyrrolopyrazine derivatives , it may affect similar pathways. Pyrrolopyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 23528 , which may influence its pharmacokinetic properties.
Result of Action
Based on its structural similarity to pyrrolopyrazine derivatives , it may have similar effects. Pyrrolopyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature may influence its stability.
Propiedades
IUPAC Name |
2-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12-6-9-7-13-4-3-11(9)14-15(12)8-10-2-1-5-17-10/h6,10,13H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDMNBQAJLHWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




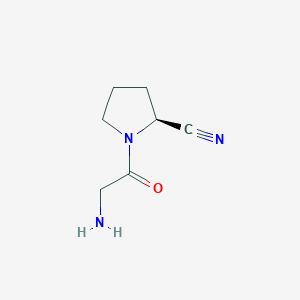
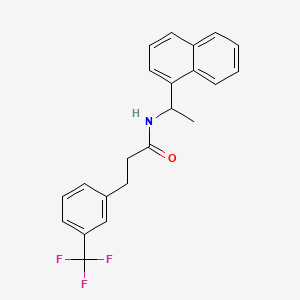
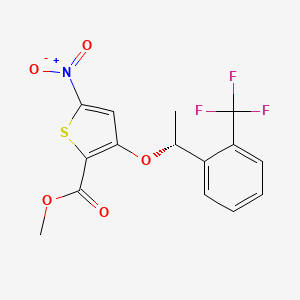

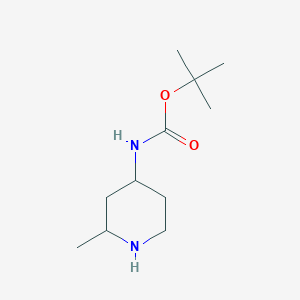
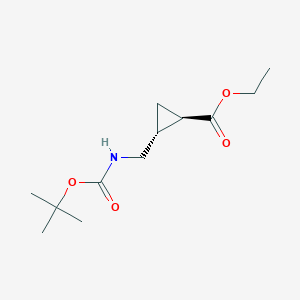
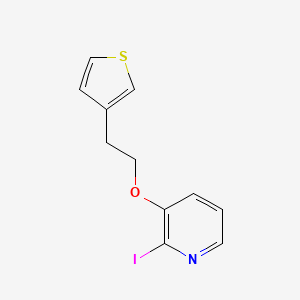




![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
